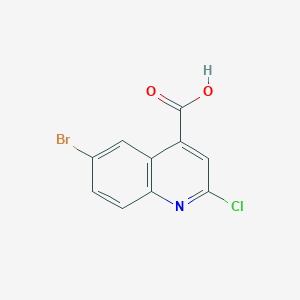

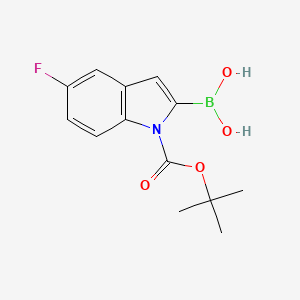

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Hydroxy-4-phenylmethoxybenzenecarboximidamide (N-HPMBC) is a synthetic compound that has been used in scientific research for many years. It is a derivative of 4-hydroxybenzoic acid, a naturally occurring compound found in many plants and animals. N-HPMBC has been used in a variety of applications, including drug development, biochemistry and cell biology.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Intermediate in Synthesis of β-Hydroxy-α-Amino Acids : A derivative of N'-hydroxy-4-phenylmethoxybenzenecarboximidamide, ethyl N-ethoxycarbonylmethylbenzenecarboximidate, reacts with aliphatic aldehydes to produce diastereoisomeric pairs of 2-phenyl-2-oxazolines. These are key intermediates in synthesizing β-hydroxy-α-amino acids (R. Ya & Wu Mei, 1991).

Formation of Novel Derivatives for Potential Analgesic Agents : The reaction of N-arylbenzenecarboximidamides with succinic anhydride has led to the formation of (Z)-1-phenyl(arylamino)methylpyrrolidine-2,5-diones. These compounds show potential as analgesic agents (Y. Trukhanova et al., 2021).

Corrosion Inhibition

- Corrosion Inhibitor for Mild Steel : Novel synthesized compounds, including derivatives similar to this compound, have shown effective corrosion inhibition properties for mild steel. These compounds are particularly useful in industrial processes like steel pickling and descaling (Priyanka Singh & M. Quraishi, 2016).

Catalysis and Oxidation

Aerobic Oxidation of Alkylaromatics : A lipophilic analogue of N-hydroxyphthalimide, which is structurally related to this compound, has been used as a catalyst in the aerobic oxidation of alkylaromatics. This process is significant for industrial oxidation applications (Manuel Petroselli et al., 2014).

Biomimetic Catalysis for Selective Oxidation : A biomimetic catalytic system involving N-hydroxyphthalimide, similar to this compound, has been used for the selective oxidation of ethylbenzene. This method achieves high conversion and selectivity (Hong Ma et al., 2007).

Biological and Pharmaceutical Applications

- Electrochemical Biosensing : Modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrodes, which are structurally related to this compound, have been developed for the electrocatalytic determination of biomolecules like glutathione (H. Karimi-Maleh et al., 2014).

Propiedades

IUPAC Name |

N'-hydroxy-4-phenylmethoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-14(16-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOOJKVECPVATQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383938 |

Source

|

| Record name | N'-hydroxy-4-phenylmethoxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62536-94-1 |

Source

|

| Record name | N'-hydroxy-4-phenylmethoxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde](/img/structure/B1273706.png)

![tert-butyl N-[1-(4-cyanophenyl)piperidin-4-yl]carbamate](/img/structure/B1273709.png)